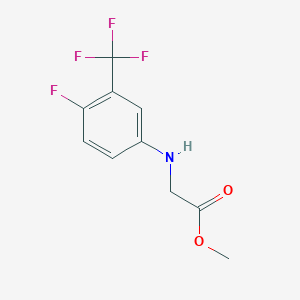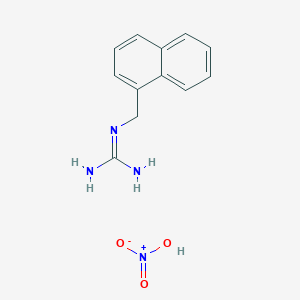
2-(Naphthalen-1-ylmethyl)guanidine;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-1-ylmethyl)guanidine;nitric acid is a compound that combines the structural features of naphthalene and guanidine with nitric acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the naphthalene moiety imparts unique properties to the compound, making it a subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-ylmethyl)guanidine typically involves the reaction of naphthalene-1-methylamine with guanidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Naphthalene-1-methylamine} + \text{Guanidine} \rightarrow \text{2-(Naphthalen-1-ylmethyl)guanidine} ]
The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of 2-(Naphthalen-1-ylmethyl)guanidine involves the use of large reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Naphthalen-1-ylmethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced guanidine derivatives.
Substitution: The naphthalene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
2-(Naphthalen-1-ylmethyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Naphthalen-1-ylmethyl)guanidine involves its interaction with specific molecular targets. The naphthalene moiety allows the compound to interact with aromatic systems, while the guanidine group can form hydrogen bonds and ionic interactions. These interactions can modulate various biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitroguanidine: Known for its use in explosives and propellants.
Guanidine Nitrate: Used in the production of nitroguanidine and as a gas generator in airbags.
Naphthalene Derivatives: Various naphthalene-based compounds are used in dyes, insecticides, and pharmaceuticals.
Uniqueness
2-(Naphthalen-1-ylmethyl)guanidine is unique due to the combination of the naphthalene and guanidine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
62658-59-7 |
|---|---|
Formule moléculaire |
C12H14N4O3 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
2-(naphthalen-1-ylmethyl)guanidine;nitric acid |
InChI |
InChI=1S/C12H13N3.HNO3/c13-12(14)15-8-10-6-3-5-9-4-1-2-7-11(9)10;2-1(3)4/h1-7H,8H2,(H4,13,14,15);(H,2,3,4) |
Clé InChI |
IOVPJSAHSZUPLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CN=C(N)N.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



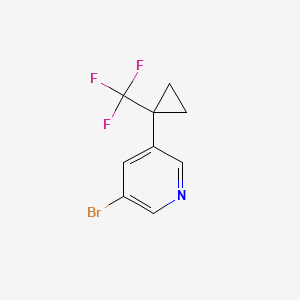
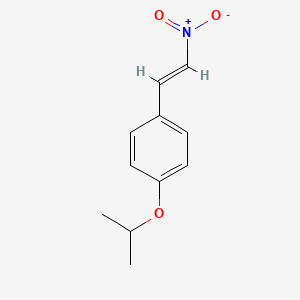
![tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate](/img/structure/B13484197.png)

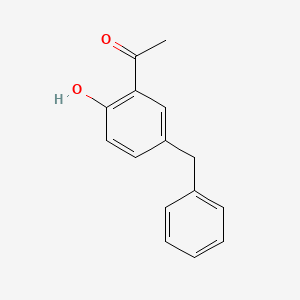
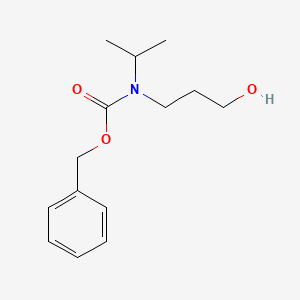

![(6-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B13484215.png)
![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13484220.png)

![tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate](/img/structure/B13484230.png)
